molecular formula C19H22N2O3S B2913866 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892976-86-2

2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2913866
CAS No.: 892976-86-2
M. Wt: 358.46
InChI Key: OONDIAHBDHAXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure consists of a tetrahydrobenzothiophene ring system substituted at the 3-position with a carboxamide group and at the 2-position with a 3-methoxybenzamido moiety. Additional substitutions include an N-methyl and a 6-methyl group (Figure 1). Its synthesis typically involves sequential acylation and alkylation steps starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide precursors .

These structural features are critical for interactions with biological targets such as enzymes or receptors, though specific target data for this compound remain unreported in the literature .

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11-7-8-14-15(9-11)25-19(16(14)18(23)20-2)21-17(22)12-5-4-6-13(10-12)24-3/h4-6,10-11H,7-9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONDIAHBDHAXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the resulting benzamides can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in yields of 40-72% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. One known mechanism is the inhibition of poly [ADP-ribose] polymerase 1 (PARP1), which plays a role in DNA repair and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues and their pharmacological profiles are summarized below:

Compound Name / ID Substituents Molecular Weight Reported Activities References
Target Compound 2-(3-Methoxybenzamido), N,6-dimethyl 385.45 g/mol* Predicted anticancer/antimycobacterial (via PASS Online)
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) 2-(3,5-Dimethoxybenzamido), 6-methyl 415.46 g/mol Enhanced lipophilicity; potential for improved membrane permeability
N-(3-Methylphenyl)-2-[[(4-methoxyphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Azomethine (Schiff base) at 2-position, 3-methylphenyl 396.51 g/mol Antibacterial, antifungal (MIC: 12.5–25 µg/mL against S. aureus, C. albicans)
2-Fluoro-N-{6-methyl-3-[(4-methylpiperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide 2-Fluorobenzamido, 4-methylpiperazinyl carbonyl 439.52 g/mol Improved solubility and kinase inhibition (IC₅₀: 0.2–1.0 µM for tyrosine kinases)
Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl ester at 3-position, 2-chloropropanoyl 329.85 g/mol Intermediate for prodrug development; no direct activity reported

*Calculated using exact mass tools (e.g., ).

Key Comparative Insights

Substituent Effects on Bioactivity: The 3-methoxy group in the target compound may enhance binding to oxidative enzymes (e.g., tyrosinase) compared to non-substituted analogues . Azomethine derivatives (Schiff bases) exhibit broader antimicrobial activity but lower metabolic stability than amide-linked derivatives like the target compound . Fluorinated analogues (e.g., 2-fluorobenzamido) show superior kinase inhibition due to fluorine’s electronegativity, suggesting the target compound could be optimized with halogenation .

Synthetic Accessibility: The target compound’s synthesis mirrors methods for azomethine derivatives, employing condensation of 2-amino precursors with 3-methoxybenzoyl chloride . In contrast, piperazinyl derivatives require additional steps for introducing heterocyclic moieties, increasing synthetic complexity .

Predicted vs. Experimental Activities :

  • While the target compound’s anticancer and antimycobacterial activities are predicted computationally (PASS Online), azomethine derivatives have experimentally validated cytostatic effects (IC₅₀: 5–10 µM in leukemia cells) .
  • The absence of a directing group (e.g., N,O-bidentate in ) may limit the target compound’s utility in metal-catalyzed reactions for further derivatization .

Biological Activity

The compound 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiproliferative effects against cancer cell lines, antibacterial activity, and underlying mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • IUPAC Name : this compound

This structure incorporates a benzothiophene core with methoxy and dimethyl substitutions, which are pivotal in influencing its biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Comparison with Standard Agents
MCF-74.0Comparable to doxorubicin
HCT1165.3Lower than etoposide
HEK 2936.0Moderate efficacy

The compound exhibited significant antiproliferative activity with IC50 values indicating effectiveness in the low micromolar range. Notably, it demonstrated selective cytotoxicity towards the MCF-7 breast cancer cell line.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antibacterial Activity

In addition to anticancer properties, the compound was tested for antibacterial activity against various strains. The findings are presented in Table 2.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

The compound showed promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential therapeutic applications in treating bacterial infections.

Case Studies and Research Findings

A series of case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antiproliferative Effects : A comprehensive study involving multiple cancer cell lines confirmed the compound's ability to inhibit cell growth effectively. The study highlighted its selectivity towards MCF-7 cells and suggested further exploration into its mechanism involving oxidative stress modulation.
  • Antibacterial Efficacy Assessment : In vitro tests demonstrated significant antibacterial activity against clinically relevant strains. The study emphasized the need for further investigations to understand the pharmacokinetics and potential resistance mechanisms.
  • Structure-Activity Relationship (SAR) Analysis : Various derivatives were synthesized to assess their biological activities systematically. The SAR analysis indicated that modifications on the benzothiophene core could enhance or diminish biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.